![molecular formula C21H13Cl2FN2O B2720613 1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one CAS No. 478031-83-3](/img/structure/B2720613.png)
1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one
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Overview
Description
The compound you mentioned is a complex organic molecule. It appears to contain a 2H-indol-2-one group, which is a type of heterocyclic compound, along with dichlorobenzyl and fluorophenyl groups. These types of compounds are often used in the development of pharmaceuticals and other biologically active substances .
Synthesis Analysis
The synthesis of such compounds typically involves several steps, each introducing a new functional group to the molecule. The exact method would depend on the specific properties of the starting materials and the desired end product .Molecular Structure Analysis
The molecular structure of a compound like this would be determined using techniques such as nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The indol-2-one group might be involved in condensation or substitution reactions, while the dichlorobenzyl and fluorophenyl groups could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound, such as its melting point, solubility, and stability, could be determined through various laboratory tests .Scientific Research Applications
Photophysical Properties and Crystal Structures
Research into compounds with structural similarities to 1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one, such as those involving substituted indoles or complex imino-indolone structures, has been focused on understanding their crystal structures and photophysical properties. These studies often explore how different substitutions on the indole ring affect molecular interactions, crystal packing, and the potential for forming advanced materials with specific optical properties. For instance, studies on similar indole derivatives have demonstrated their utility in creating materials with desirable photophysical characteristics, such as fluorescence or photochromism, which could be applicable in developing new fluorescent dyes or materials for optical data storage and sensors (Shamanth et al., 2020; Teimouri, 2011).
Antimicrobial and Anti-inflammatory Activities
Compounds bearing halogenated phenyl rings and indole cores have been explored for their potential antimicrobial and anti-inflammatory activities. Research into similar structures has highlighted the significance of chloro and fluoro groups in enhancing antimicrobial efficacy. Such studies are pivotal in the development of new therapeutic agents, where modifications to the indole scaffold can result in compounds with significant biological activities, potentially leading to new treatments for bacterial infections or inflammation-related disorders (Chawla et al., 2012; Deka et al., 2012).
Mechanistic Insights and Synthetic Applications
The exploration of mechanisms underlying the reactivity and interactions of indole derivatives provides foundational knowledge that can be applied to synthesize new compounds with tailored properties. Understanding these mechanisms is crucial for advancing the synthesis of complex molecules that could serve as pharmaceuticals, agrochemicals, or materials science precursors. Research into the synthesis and reactivity of indole derivatives has uncovered new pathways for creating biologically active molecules or novel materials with specific functionalities (Li et al., 2011).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(2,6-dichlorophenyl)methyl]-3-(4-fluorophenyl)iminoindol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Cl2FN2O/c22-17-5-3-6-18(23)16(17)12-26-19-7-2-1-4-15(19)20(21(26)27)25-14-10-8-13(24)9-11-14/h1-11H,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRQCOCYBTYNQBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NC3=CC=C(C=C3)F)C(=O)N2CC4=C(C=CC=C4Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Cl2FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,6-dichlorobenzyl)-3-[(4-fluorophenyl)imino]-1,3-dihydro-2H-indol-2-one |
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